N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide is a benzothiazole-based small molecule characterized by a 2-chlorophenyl group and a methoxyethyl side chain attached to the benzothiazole-6-carboxamide core.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-15(12-4-2-3-5-13(12)18)9-19-17(21)11-6-7-14-16(8-11)23-10-20-14/h2-8,10,15H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNXKPADCMHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with a suitable Grignard reagent to form an intermediate, which is then subjected to further reactions to introduce the benzothiazole moiety and the carboxamide group. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
A. 2-Acetamido-N-[2-(1-methylethylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (Compound 21, )
- Key Differences : Replaces the 2-chlorophenyl and methoxyethyl groups with acetamido and isopropylsulfonamido substituents.
- Synthesis : Yielded 35% via EEDQ-mediated coupling in DMF, suggesting steric hindrance or solubility challenges compared to the target compound .
- Activity: Not explicitly reported, but sulfonamide groups often enhance hydrogen-bonding interactions with kinases .
B. N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, )
- Key Differences: Features a thiazole-5-carboxamide core with a pyrimidinylamino group and a 2-chloro-6-methylphenyl substituent.
- Activity : Potent dual Src/Abl kinase inhibitor (IC₅₀ < 1 nM) with clinical efficacy in leukemia. The 2-chloro-6-methylphenyl group contributes to hydrophobic interactions in the kinase ATP-binding pocket .
- Comparison : The target compound’s benzothiazole-6-carboxamide core may offer distinct binding modes compared to dasatinib’s thiazole-5-carboxamide scaffold.
C. 4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide (Tunlametinib, )
- Key Differences: Substitutes the 2-chlorophenyl group with a halogenated anilino group and adds a hydroxyethoxy chain.
- Activity : Tyrosine kinase inhibitor with antineoplastic applications. The 6-carboxamide and halogenated substituents enhance target specificity .
- SAR Insight: The target compound’s 2-chlorophenyl group may confer stronger π-π stacking than tunlametinib’s iodinated anilino group.
Structural and Pharmacokinetic Comparisons
A. N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide (Y043-2283, )
- Key Differences : Incorporates an indole ring instead of the 2-chlorophenyl group.
- Pharmacokinetics : Indole moieties often improve blood-brain barrier penetration but may reduce metabolic stability compared to halogenated aryl groups .
B. (3aS,6R)-N-(2-Methoxyethyl)-2,3,3a,6-tetrahydro-1,3-benzothiazole-6-carboxamide ()
Key Structure-Activity Relationship (SAR) Insights
Benzothiazole Core : The 6-carboxamide position is critical for maintaining hydrogen-bonding interactions with kinase targets .
2-Chlorophenyl Group : Enhances hydrophobic interactions and π-π stacking in kinase ATP pockets, as seen in dasatinib .
Methoxyethyl Side Chain : Improves aqueous solubility compared to bulkier groups (e.g., indole in Y043-2283) but may reduce membrane permeability .
Halogenation : Fluorine or iodine substituents (e.g., in tunlametinib) increase electronegativity and target affinity but may raise toxicity concerns .
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Chemical Formula : C16H16ClN3O2S
- Molecular Weight : 349.83 g/mol
- CAS Number : [insert CAS number if available]
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for determining the biological efficacy of benzothiazole derivatives. The presence of the chlorophenyl and methoxyethyl groups in this compound may influence its interaction with biological targets such as enzymes or receptors.
Antitumor Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antitumor activity. For instance, research on related compounds indicates that they can induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) and subsequent cell death. A study demonstrated that a similar benzothiazole compound had a half inhibitory concentration (IC50) of 5.4 μg/ml against MCF7 breast cancer cells, suggesting that this compound may have comparable effects .
Enzyme Inhibition
Benzothiazole compounds have been identified as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain modulation and inflammation. A related study reported that benzothiazole derivatives showed low nanomolar inhibition potencies for both sEH and FAAH, indicating potential applications in pain relief without the side effects associated with traditional analgesics .
| Compound | sEH IC50 (nM) | FAAH IC50 (nM) | Therapeutic Application |
|---|---|---|---|
| Compound A | 7 | 9.6 | Pain relief |
| This compound | TBD | TBD | TBD |
Cytotoxic Mechanisms
The cytotoxic effects of benzothiazole compounds are often linked to their ability to generate oxidative stress within cells. This mechanism involves the induction of ROS, which can lead to lipid peroxidation and damage to cellular components. The inhibition of antioxidant enzymes such as superoxide dismutase and glutathione reductase has been observed in studies involving similar compounds, suggesting that this compound may exert its effects through similar pathways .
Case Study 1: Anticancer Effects
A study evaluated the effects of a benzothiazole derivative on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through ROS-mediated pathways. The findings suggest that modifications to the benzothiazole core can enhance anticancer activity.
Case Study 2: Pain Management
In an animal model, a related benzothiazole compound was tested for its analgesic properties. Results indicated effective pain relief comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs), with minimal side effects on locomotor behavior .
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